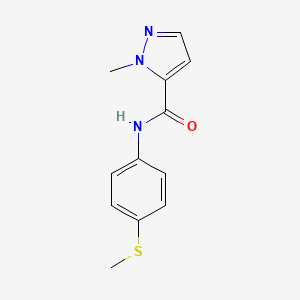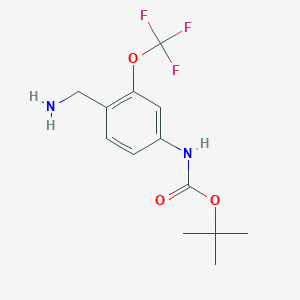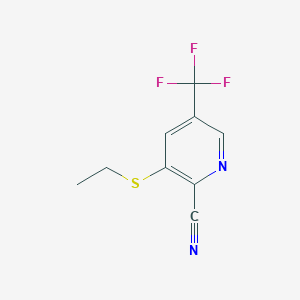![molecular formula C21H25N3O B2508968 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one CAS No. 1436277-82-5](/img/structure/B2508968.png)
6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one is a complex molecule often studied for its potential applications in various fields of science, including medicinal chemistry and organic synthesis. Known for its unique structure, it combines several functional groups which lend it interesting reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one involves multiple steps, typically starting with the preparation of intermediates such as 2,3-dihydro-1H-indene. This is followed by a series of nucleophilic substitutions and coupling reactions. The use of protecting groups is often necessary to ensure selectivity and yield. Specific conditions, such as the temperature, solvents, and catalysts, are meticulously controlled to optimize the reaction pathways.
Industrial Production Methods
For large-scale production, optimized synthetic routes are employed to improve yield and efficiency. This might involve flow chemistry techniques, where reagents are continuously passed through reactors, reducing reaction times and improving scalability. Industrial synthesis would also focus on minimizing waste and maximizing the purity of the final product through advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound undergoes several types of chemical reactions, including:
Oxidation: : Often mediated by strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: : Utilizing reducing agents like sodium borohydride, resulting in the cleavage of bonds and formation of simpler molecules.
Substitution: : Both electrophilic and nucleophilic substitutions are possible due to the presence of various functional groups in the molecule.
Common Reagents and Conditions Used
Reagents such as lithium aluminum hydride, trifluoroacetic acid, and palladium catalysts are frequently used in the reactions involving this compound. Conditions such as anhydrous environments and inert atmospheres are crucial for the success of many reactions.
Major Products Formed from These Reactions
Depending on the reaction, products can range from simple derivatives to complex molecular rearrangements. For example, oxidation may yield corresponding ketones or acids, while substitution reactions could introduce new functional groups into the molecular framework.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is often utilized as a building block for synthesizing more complex molecules. Its structure makes it an excellent candidate for studying reactivity and mechanism pathways.
Biology
Biologically, it has potential applications in drug discovery and design. Its unique structural motifs can interact with various biological targets, making it a point of interest for pharmacological studies.
Medicine
Medically, researchers are exploring its potential as a therapeutic agent. Its interactions with enzymes and receptors can lead to the development of new treatments for diseases.
Industry
Industrially, it is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a versatile compound for manufacturing processes.
Mechanism of Action
The mechanism of action for this compound involves interactions at the molecular level, often targeting specific enzymes or receptors. Its effects can be mediated through binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The molecular pathways involved typically include signal transduction mechanisms, which can influence cellular responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as pyridazinones or indene derivatives, 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one stands out due to its unique combination of functional groups
List of Similar Compounds
Pyridazin-3-one derivatives
Indene derivatives
Propynyl-substituted compounds
Each of these compounds may share structural similarities but differ significantly in their chemical behavior and applications, making this compound a unique entity in its own right.
How’d I do?
Properties
IUPAC Name |
6-tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-5-14-23(18-11-10-16-8-6-7-9-17(16)18)15-24-20(25)13-12-19(22-24)21(2,3)4/h1,6-9,12-13,18H,10-11,14-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYVDPYOXMDXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)


![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)
![6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2508903.png)
![6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2508906.png)
![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)
![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)
